molecular formula C18H28N2O2S B2624337 N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide CAS No. 863017-19-0

N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide

Cat. No.: B2624337
CAS No.: 863017-19-0
M. Wt: 336.49
InChI Key: ODQFJWCLFJSXEX-UHFFFAOYSA-N
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Description

N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide is a complex organic compound that features a morpholine ring, a thiophene ring, and a cyclohexane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the morpholine derivative, followed by the introduction of the thiophene ring through a coupling reaction. The final step involves the formation of the cyclohexane carboxamide group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of continuous flow reactors and advanced purification techniques like chromatography may be employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit an enzyme by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and molecular targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

N-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]cyclohexanecarboxamide is unique due to its combination of a morpholine ring, a thiophene ring, and a cyclohexane carboxamide group. This structural combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2S/c1-14(19-18(21)15-6-3-2-4-7-15)17(16-8-5-13-23-16)20-9-11-22-12-10-20/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQFJWCLFJSXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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